

SBI-581: A Novel Regulator of TKS5 α Trafficking and Invadopodia Function

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Compound of Interest

Compound Name: SBI-581

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-581 has been identified as a potent and selective small molecule inhibitor of the serine-threonine kinase TAO3. Its mechanism of action involves the disruption of the endosomal trafficking of the invadopodia scaffold protein TKS5 α (also known as SH3PXD2A), a critical component for cancer cell invasion and metastasis. By inhibiting TAO3, **SBI-581** effectively reduces invadopodia formation and function, leading to decreased extracellular matrix degradation, tumor growth, and extravasation. This technical guide provides a comprehensive overview of **SBI-581**, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to TKS5 α and Invadopodia

Invadopodia are actin-rich protrusions on the surface of invasive cancer cells that are responsible for degrading the extracellular matrix (ECM), a key step in cancer metastasis.[1] The formation and function of these structures are tightly regulated by a complex network of signaling molecules. A crucial scaffolding protein in this process is TKS5 α . [2] TKS5 α , a substrate of Src tyrosine kinase, is essential for the assembly of invadopodia and the recruitment of other proteins necessary for actin remodeling and protease secretion. [2][3][4] The expression of TKS5 α has been correlated with poor prognosis and increased metastatic events in several human cancers, making it an attractive target for anti-cancer therapies. [2][4]

SBI-581: A TAO3 Kinase Inhibitor with Indirect TKS5 α Regulatory Activity

SBI-581 is a novel, potent, and selective inhibitor of the serine-threonine kinase TAO3.^{[5][6][7]} It was identified through a high-content screen for kinases whose activity affects invadopodia formation.^{[5][8]} The regulatory effect of **SBI-581** on TKS5 α is indirect. TAO3 kinase activity is required for the proper trafficking of endosomes containing TKS5 α .^{[5][9]} By inhibiting TAO3, **SBI-581** disrupts this trafficking, leading to the accumulation of TKS5 α in RAB11-positive vesicles and preventing its localization to sites of invadopodia formation.^{[5][6][7]} This ultimately results in the inhibition of invadopodia formation and their associated proteolytic functions.^[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SBI-581** based on published literature.

Table 1: In Vitro Potency and Efficacy of **SBI-581**

Parameter	Value	Cell Line/Assay	Reference
TAO3 IC50	42 nM	Kinase Assay	^{[5][6][7]}
MEKK3 IC50	237 nM	Kinase Assay	^{[7][10]}
Invadopodia Formation EC50	<50 nM	C8161.9 Melanoma Cells	^[5]
Gelatin Degradation EC50	<50 nM	C8161.9 Melanoma Cells	^[5]

Table 2: Pharmacokinetic Properties of **SBI-581** in Mice

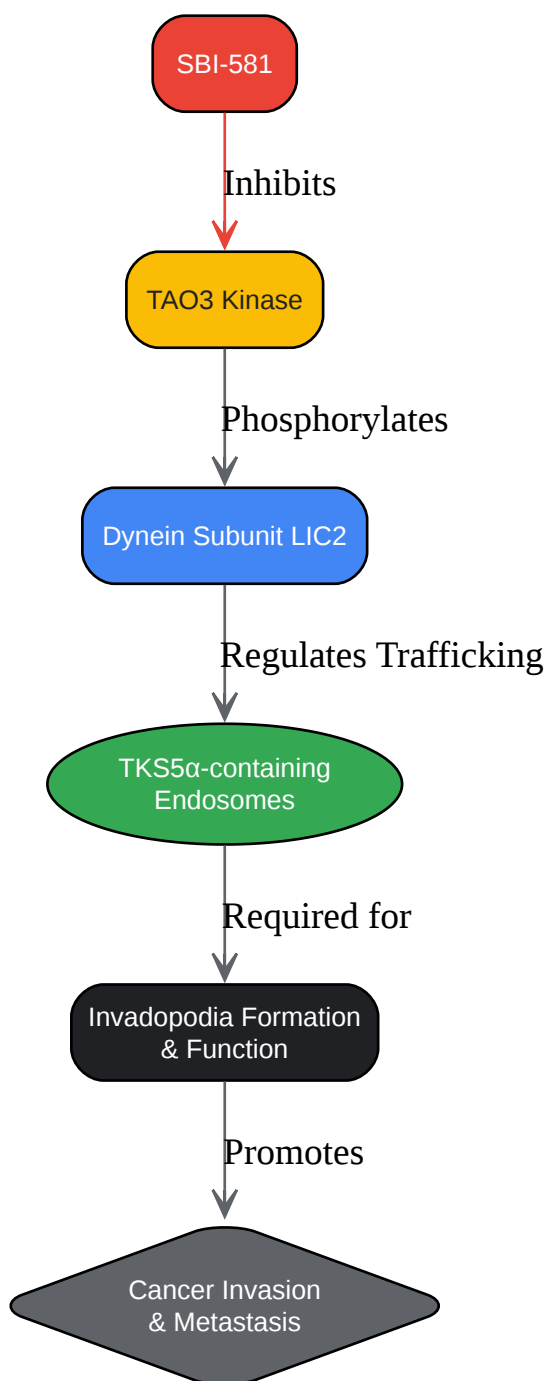
Parameter	Value	Dosing Route & Regimen	Reference
Half-life (t _{1/2})	1.5 hr	10 mg/kg, single IP injection	[5][6]
C _{max}	~2 µM	10 mg/kg, single IP injection	[5][6]
AUC	1202 hr*ng/mL	10 mg/kg, single IP injection	[5][6]
Oral Bioavailability (%F)	<5%	10 mg/kg, single PO dose	[5]

Table 3: In Vivo Efficacy of **SBI-581**

Experimental Model	Treatment Regimen	Outcome	Reference
Tumor Growth (subcutaneous xenograft)	10 mg/kg/day, IP for 10 days	Profound inhibition of tumor growth	[5]
Extravasation Assay	30 mg/kg, single IP injection	Significant inhibition of extravasation	[5]

Signaling Pathway and Mechanism of Action

The signaling pathway through which **SBI-581** exerts its effects on TKS5α and invadopodia is initiated by the inhibition of TAO3 kinase.



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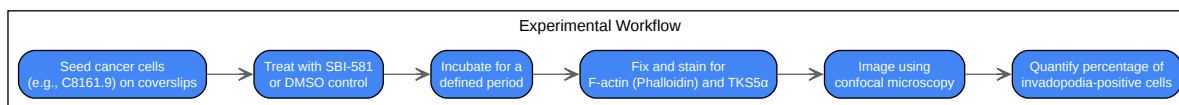
Figure 1: SBI-581 inhibits TAO3, disrupting TKS5α trafficking and invadopodia formation.

Experimental Protocols

Detailed methodologies for key experiments involving **SBI-581** are provided below.

Invadopodia Formation Assay

This assay quantifies the formation of invadopodia in cancer cells treated with **SBI-581**.



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Figure 2: Workflow for the invadopodia formation assay.

Protocol:

- Cancer cells (e.g., C8161.9 melanoma cells) are seeded onto coverslips.
- Cells are treated with varying concentrations of **SBI-581** or a DMSO vehicle control.
- Following incubation, cells are fixed and permeabilized.
- Immunofluorescence staining is performed using phalloidin to visualize F-actin and an anti-TKS5 antibody to detect TKS5 localization. Nuclei are counterstained with Hoechst.[5]
- Coverslips are imaged using a confocal microscope.
- The percentage of cells positive for invadopodia (defined as having two or more invadopodia) is quantified by counting at least 100 cells per field.[5]

Gelatin Degradation Assay

This assay measures the proteolytic activity of invadopodia.

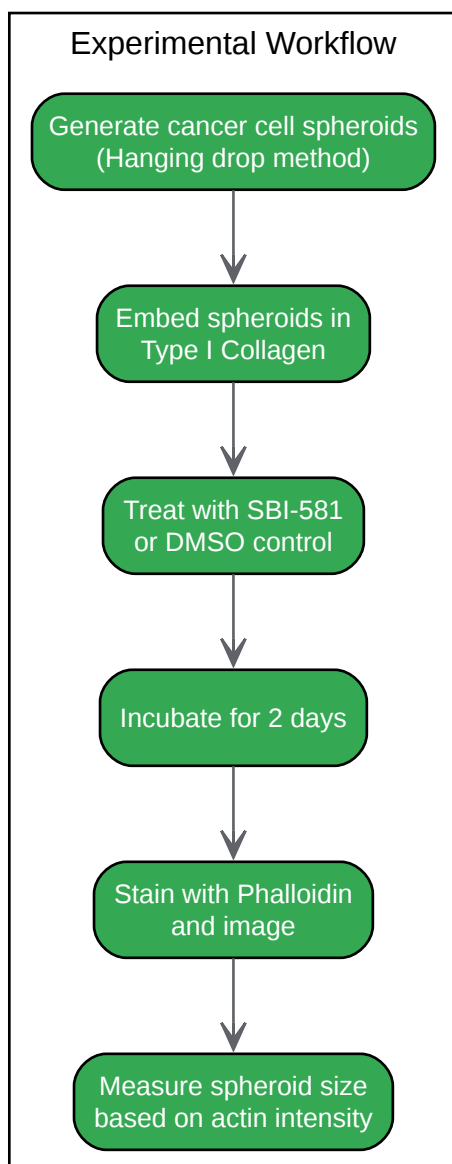
Protocol:

- Coverslips are coated with fluorescently labeled gelatin.

- Cancer cells are seeded onto the gelatin-coated coverslips and treated with **SBI-581** or DMSO.
- After incubation, cells are fixed and stained for F-actin and nuclei.
- Images are captured using fluorescence microscopy.
- The area of gelatin degradation (seen as dark areas where the fluorescent gelatin has been cleaved) is measured and normalized to the number of cells.[5]

3D Spheroid Growth/Invasion Assay

This assay assesses the effect of **SBI-581** on tumor cell growth and invasion in a three-dimensional environment.



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Figure 3: Workflow for the 3D spheroid growth and invasion assay.

Protocol:

- Cancer cell spheroids are formed using the hanging drop method.[5]
- Spheroids are embedded in a Type I collagen matrix.[5]
- The collagen matrix is treated with **SBI-581** or DMSO.

- After a 2-day incubation period, the spheroids are fixed and stained with phalloidin to visualize the actin cytoskeleton.[5]
- The size of the spheroids is measured by quantifying the intensity of the actin staining.[5]

In Vivo Tumor Growth and Extravasation Assays

These assays evaluate the anti-tumor activity of **SBI-581** in a living organism.

Tumor Growth Assay Protocol:

- Cancer cells (e.g., C8161.9) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[5]
- Tumors are allowed to grow to a specific size (e.g., ~80 mm³).[5]
- Mice are then treated with daily intraperitoneal injections of **SBI-581** (e.g., 10 mg/kg) or a vehicle control.[5]
- Tumor volume is measured regularly using calipers.[5]

Extravasation Assay Protocol:

- Mice are pre-treated with an intraperitoneal injection of **SBI-581** (e.g., 30 mg/kg) or a vehicle control.[5]
- After a short period (e.g., 30 minutes), GFP-labeled cancer cells are injected into the tail vein.[5]
- After 24 hours, the lungs are harvested, and the number of extravasated tumor cells is quantified by analyzing frozen sections.[5]

Conclusion

SBI-581 represents a promising therapeutic agent that targets cancer cell invasion and metastasis through a novel mechanism of action. By inhibiting TAO3 kinase, **SBI-581** indirectly regulates the essential invadopodia scaffold protein TKS5 α , leading to a significant reduction in the invasive capacity of cancer cells. The data presented in this guide highlight the potent in

vitro and in vivo activity of **SBI-581** and provide a framework for its further investigation and development as a potential anti-cancer therapeutic.

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